molecular formula C25H42N4O2 B560424 SKI-I, Sphingosine Kinase Inhibitor CAS No. 306301-68-8

SKI-I, Sphingosine Kinase Inhibitor

カタログ番号: B560424
CAS番号: 306301-68-8
分子量: 430.637
InChIキー: HLRQAJDWWZYGHO-YSMPRRRNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SKI-I (N-[(2-hydroxy-1-naphthyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide) is a first-generation, non-lipid inhibitor of sphingosine kinase (SphK), discovered through high-throughput screening of a 16,000-compound library . It competitively inhibits both SphK1 and SphK2 isoforms with an IC50 of 1.2 µM for SphK1 . SKI-I disrupts the sphingolipid rheostat by reducing sphingosine-1-phosphate (S1P) levels and increasing pro-apoptotic ceramide and sphingosine concentrations, leading to apoptosis in diverse cancer cell lines (e.g., breast, pancreatic, and melanoma) . Additionally, SKI-I exhibits off-target effects, inhibiting ERK2, PKC, and PI3K kinases .

特性

CAS番号

306301-68-8

分子式

C25H42N4O2

分子量

430.637

IUPAC名

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-naphthalen-2-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C25H22N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-13,15,22-23,27-28,30H,14H2,(H,29,31)/b26-15+

InChIキー

HLRQAJDWWZYGHO-YSMPRRRNSA-N

SMILES

C1C(NNC1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC5=CC=CC=C5C=C4

外観

Pale yellow solidPurity:≥90% by NMR

同義語

5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key pharmacological properties of SKI-I and analogous SphK inhibitors:

Compound Target Selectivity IC50 (SphK1) Mechanism Log P Bioavailability Key Findings
SKI-I Dual (SphK1/SphK2) 1.2 µM Competitive inhibition; induces apoptosis via ceramide accumulation 5.675 Low (poor solubility) Broad anti-cancer activity but limited in vivo efficacy
SKI-II Dual (SphK1/SphK2) 0.5–4.6 µM Binds lipid pocket; induces SphK1 degradation via cathepsin B 4.510 Moderate (oral) Synergizes with temozolomide under hypoxia; reduces tumor growth in xenografts
PF-543 SphK1-selective 3.6 nM Competitive with sphingosine; no apoptosis induction 3.340 High High selectivity but limited cytotoxicity; used to study SphK1-specific pathways
ABC294640 SphK2-selective ~10 µM Induces autophagy; inhibits S1P production N/A High (oral, clinical phase) In clinical trials for solid tumors; promotes non-apoptotic cell death
SK1-I SphK1-selective N/A Reduces S1P and increases sphingosine; apoptosis induction N/A Moderate Selective for SphK1; inhibits xenograft growth without toxicity
SKI-178 Dual (SphK1/SphK2 + microtubules) 1.33 µM Dual-targeted: inhibits SphK and microtubule polymerization 4.580 Improved vs. SKI-I Effective in AML models; synergizes SphK inhibition with mitotic arrest
SKI-349 Dual (SphK1/SphK2 + microtubules) N/A Refined SKI-178 analog; enhanced microtubule disruption N/A High (preclinical) Superior efficacy in AML; dual mechanism reduces drug resistance

Key Comparative Insights:

Potency vs. SKI-I and SKI-II are less potent but broader in mechanism, inducing apoptosis via ceramide accumulation and SphK1 degradation .

Structural Modifications :

  • SKI-178/349 : Derived from SKI-I by replacing naphthyl groups with phenyl rings, these analogs improve solubility and introduce microtubule-disrupting activity, enhancing in vivo efficacy .
  • Aldehyde Derivatives : Modifications to SKI-I’s hydroxynaphthalene ring (e.g., 4N, 4O) reduced log P (e.g., 4.510 for SKI-II vs. 5.675 for SKI-I), improving bioavailability .

Therapeutic Applications :

  • ABC294640 : The only SphK2-selective inhibitor in clinical trials, effective in autophagy-driven cancers .
  • SKI-349 : Represents next-generation dual-targeted inhibitors, addressing resistance via synergistic SphK/microtubule inhibition .

Limitations :

  • SKI-I’s high log P limits solubility, while SKI-II’s cross-reactivity with other kinases (e.g., ERK2) complicates target validation .
  • PF-543’s lack of cytotoxicity underscores the need for SphK inhibitors with downstream apoptotic mechanisms .

Research Findings and Clinical Implications

  • Combination Therapies : SKI-II enhances temozolomide efficacy under hypoxic conditions, relevant for glioblastoma treatment .
  • Dual-Targeted Inhibitors : SKI-178 and SKI-349 exemplify the shift toward polypharmacology, overcoming single-target limitations in AML .

準備方法

Step 1: Claisen-Like Condensation

The initial step involves the reaction of ethyl 2-naphthoate (1) with diethyl oxalate in the presence of sodium ethoxide (21% in ethanol) to form the β-keto ester intermediate (2) .

Reaction Conditions :

  • Reactants : Ethyl 2-naphthoate (1 equiv), diethyl oxalate (1.2 equiv), sodium ethoxide (1.5 equiv)

  • Solvent : Ethanol (3 mL)

  • Time : 1 hour (traditional method: 12–24 hours)

  • Yield : 96%

This step leverages a Claisen-like mechanism, where the ethoxide base deprotonates the α-hydrogen of the ester, enabling nucleophilic attack on diethyl oxalate. The microwave-assisted approach reduces reaction time from overnight to one hour while maintaining high yields.

Step 2: Hydrazide Formation

Intermediate (2) undergoes reflux with 50% hydrazine hydrate to yield the pyrazole-4-carbohydrazide (3) .

Reaction Conditions :

  • Reactants : β-keto ester (2) (1 equiv), hydrazine hydrate (1.5 equiv)

  • Solvent : Ethanol

  • Time : 1 hour (traditional method: 6 hours)

  • Yield : 99%

The hydrazine attack on the β-keto ester’s carbonyl group forms the hydrazide, with MAOS again enhancing efficiency compared to traditional reflux methods.

Step 3: Imine Formation

The final step involves the condensation of hydrazide (3) with 2-hydroxynaphthaldehyde in acidic ethanol to form SKI-I (4) .

Reaction Conditions :

  • Reactants : Hydrazide (3) (1 equiv), 2-hydroxynaphthaldehyde (1 equiv)

  • Catalyst : 12 M HCl (1 drop)

  • Solvent : Ethanol

  • Time : 1 hour

  • Yield : 88%

This step proceeds via imine (Schiff base) formation, where the aldehyde’s carbonyl reacts with the hydrazide’s amine group. The product’s structure is confirmed through NMR, IR, and high-resolution mass spectrometry.

Analytical Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons from the naphthalene rings appear as multiplet signals at δ 7.2–8.5 ppm, while the hydrazide NH and phenolic OH protons resonate at δ 10.2 and 12.1 ppm, respectively.

  • ¹³C APT NMR : Resolves complex aromatic carbons, confirming the absence of geometric isomers in SKI-I (unlike methoxy derivatives).

  • HRMS : [M+H]⁺ calculated for C₂₆H₂₁N₃O₂: 408.1707; observed: 408.1703.

In Silico Docking Studies

Molecular docking using Autodock Vina and the SK1 crystal structure (PDB ID: 3VZB) validated SKI-I’s binding mode. SKI-I exhibits a binding energy of −12.4 kcal/mol, with hydrophobic interactions dominating the naphthalene moiety’s placement in the enzyme’s pocket. A root-mean-square deviation (RMSD) of <0.5 Å between docked and crystallized conformers confirms computational reliability.

Physicochemical Properties and Bioactivity

PropertyValue for SKI-I
Molecular Weight 407.47 g/mol
log P 5.675
IC₅₀ (SK1 Inhibition) >10 μM
Binding Energy −12.4 kcal/mol

Despite moderate enzymatic inhibition (IC₅₀ >10 μM), SKI-I’s cellular efficacy arises from its dual impact on S1P reduction and ceramide accumulation.

Comparative Analysis of Synthetic Methodologies

Traditional vs. MAOS Approaches

While traditional synthesis requires ~42 hours (overnight reactions + reflux), MAOS completes all steps in 4 hours with comparable yields (88–99%). The table below contrasts key parameters:

ParameterTraditional MethodMAOS Method
Total Time 42 hours4 hours
Overall Yield ~70%88%
Purity ModerateHigh

MAOS enhances throughput and reduces solvent waste, aligning with green chemistry principles .

Q & A

Q. What is the molecular mechanism of SKI-I in inhibiting sphingosine kinase (SphK), and how does this relate to its apoptotic effects?

SKI-I acts as a competitive inhibitor of SphK1, blocking the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition disrupts the S1P/Ceramide balance, shifting the equilibrium toward pro-apoptotic ceramide accumulation. Evidence from biochemical assays shows SKI-I inhibits SphK1 with an IC50 of 1.2 µM and exhibits selectivity over SphK2, though cross-reactivity with ERK2 (IC50 = 11 µM) has been observed . Apoptosis is induced via caspase-3 activation and mitochondrial depolarization, as demonstrated in leukemia and glioblastoma cell lines .

Q. Which experimental models are commonly used to evaluate SKI-I’s antitumor efficacy?

  • In vitro : Human acute myeloid leukemia (HL60) and glioblastoma (U87) cell lines are standard models for assessing SKI-I’s cytotoxicity (IC50 ranges: 1.8–0.1 µM in drug-resistant lines) .
  • In vivo : Murine xenograft models (e.g., colon cancer, liver fibrosis) are employed to study tumor regression and S1P pathway modulation. SKI-I reduces α-SMA and collagen deposition in hepatic stellate cells (HSCs), highlighting its antifibrotic potential .

Q. What are the standard protocols for assessing SKI-I’s target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Used to confirm direct binding of SKI-I to SphK1/SphK2 by measuring protein stability at varying temperatures and inhibitor concentrations .
  • S1P/Ceramide Quantification : LC-MS/MS is utilized to measure S1P depletion and ceramide accumulation post-treatment .

Advanced Research Questions

Q. How do researchers reconcile contradictions in SKI-I’s efficacy across different cancer cell lines?

Discrepancies arise from variations in SphK1/SphK2 isoform expression, compensatory signaling pathways (e.g., ERK or PI3K), and cellular S1P export mechanisms. For example, SKI-I’s efficacy is reduced in SphK2-dominant cancers due to its lower affinity for this isoform. Combinatorial approaches with PI3K inhibitors (e.g., LY294002) have been shown to enhance apoptosis in resistant models .

Q. What methodological challenges arise in designing studies to evaluate SKI-I’s multitarget effects?

SKI-I’s off-target inhibition of ERK2 and PI3K complicates mechanistic studies. To isolate SphK-specific effects, researchers use:

  • Isoform-Specific Knockdowns : siRNA silencing of SphK1/SphK2 to validate on-target activity .
  • Structural Analog Comparisons : Contrasting SKI-I with more selective inhibitors (e.g., PF-543 for SphK1) to parse multitarget contributions .

Q. How can researchers optimize SKI-I’s pharmacokinetic profile for in vivo studies?

  • Formulation Strategies : Nanoencapsulation improves bioavailability and reduces off-target toxicity. For example, liposomal SKI-I increases tumor accumulation in murine models by 3-fold compared to free drug .
  • ADMET Profiling : Computational tools (e.g., pkCSM) predict absorption and toxicity, guiding dose adjustments. SKI-I’s LogP (2.8) and moderate solubility (10 µM in PBS) necessitate vehicle optimization (e.g., DMSO/PEG blends) .

Research Design & Data Interpretation

Q. What frameworks guide the development of hypothesis-driven studies on SKI-I?

The PICO framework (Population, Intervention, Comparison, Outcome) is applied to structure questions, e.g.:

  • Population : SphK1-overexpressing triple-negative breast cancer cells.
  • Intervention : SKI-I ± paclitaxel.
  • Comparison : PF-543 (selective SphK1 inhibitor).
  • Outcome : Caspase-3 activation and tumor volume reduction .

Q. How should researchers address conflicting data on SKI-I’s role in fibrosis versus cancer?

Context-dependent SphK1/SphK2 roles require tissue-specific analyses:

  • Fibrosis : SKI-I reduces collagen deposition in HSCs by blocking TGF-β/S1P crosstalk .
  • Cancer : SphK1 inhibition alone may be insufficient; combination with microtubule-targeting agents (e.g., SKI-178) enhances efficacy .

Tables of Key Data

Parameter SKI-I PF-543 (Selective SphK1 Inhibitor)
SphK1 IC501.2 µM 2.3 nM
SphK2 Selectivity>10-fold lower affinity >1,000-fold selective
Off-Target ActivityERK2 (IC50 = 11 µM) None reported
Apoptotic Induction (HL60)48% at 5 µM 22% at 5 µM

Future Directions & Open Debates

Q. Is the pursuit of SphK isoform selectivity (e.g., SphK1 vs. SphK2) clinically relevant, given SKI-I’s multitarget effects?

Emerging evidence suggests that dual SphK1/2 inhibition or multitarget approaches (e.g., SKI-178’s combined SphK/microtubule inhibition) may outperform isoform-selective strategies, particularly in tumors with compensatory S1P synthesis pathways .

Q. How can SKI-I be integrated with biomarker-driven trials?

Stratifying patients by SphK1 expression (IHC or RNA-seq) or plasma S1P levels may identify responders. Preclinical data show SKI-I synergizes with chemotherapy in SphK1-high xenografts, supporting biomarker-based trial designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKI-I, Sphingosine Kinase Inhibitor
Reactant of Route 2
SKI-I, Sphingosine Kinase Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。